molecular formula C18H23ClN2 B1342204 N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine CAS No. 917747-06-9

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine

Cat. No.: B1342204
CAS No.: 917747-06-9
M. Wt: 302.8 g/mol
InChI Key: CBPOPLYDISZFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine (CAS 917747-06-9) is a synthetic cyclohexanamine derivative featuring a distinct quinoline core that is substituted with a chlorine atom at position 2 and methyl groups at positions 6 and 7. The quinoline moiety is linked to the cyclohexanamine group via a methylene bridge, resulting in the molecular formula C₁₈H₂₃ClN₂ and a molecular weight of 302.8 g/mol. Its structure is characterized by the SMILES string CC1=CC2=CC(=C(N=C2C=C1C)Cl)CNC3CCCCC3 . This compound is of significant interest in medicinal chemistry and pharmacology due to its unique structural configuration. The chloro group enhances its reactivity and potential interactions with biological targets, while the dimethyl substituents influence lipophilicity, and the cyclohexanamine group provides structural diversity for potential receptor interaction . Quinoline derivatives are historically prevalent in drug discovery, known for applications as antimalarials and kinase inhibitors, which suggests this compound may possess a range of biological activities worthy of investigation . Preliminary research on this and structurally similar quinoline derivatives indicates potential for diverse biological activity. Some studies suggest such compounds can exhibit significant inhibitory effects on bacterial growth and promising antifungal activity. Furthermore, cytotoxic effects have been observed in assays on cancer cell lines, indicating dose-dependent inhibition of cell proliferation at concentrations ranging from 10 to 50 µM . The compound's potential research value is further highlighted by the context of targeted protein degradation therapies; recent patents describe quinoline-containing compounds functioning as GSPT1 degraders, which activate an integrated stress response leading to cancer cell death, demonstrating a novel mechanism in oncology research . This product is intended for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For comprehensive experimental details, including synthetic routes, characterization data (NMR, MS), and specific bioassay protocols, please contact our scientific support team for a detailed data sheet. Batch-specific Certificate of Analysis is available upon request .

Properties

IUPAC Name

N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2/c1-12-8-14-10-15(11-20-16-6-4-3-5-7-16)18(19)21-17(14)9-13(12)2/h8-10,16,20H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPOPLYDISZFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CNC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine is a synthetic compound that combines a chloro-substituted quinoline structure with a cyclohexanamine moiety. This unique structural configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula is C18H23ClN2C_{18}H_{23}ClN_{2} with a molecular weight of approximately 302.8 g/mol .

1. Structural Characteristics

The compound features:

  • Chloro Group : Enhances reactivity and potential interactions with biological targets.
  • Dimethyl Substituents : May influence lipophilicity and biological activity.
  • Cyclohexanamine Group : Provides structural diversity and potential for receptor interaction.

2. Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that quinoline derivatives possess significant antibacterial and antifungal activities .
  • Anticancer Activity : Some derivatives have demonstrated efficacy against various cancer cell lines, suggesting potential as anticancer agents .
  • Antimalarial Effects : Certain quinoline compounds are known for their antimalarial properties, making this class of compounds noteworthy for further exploration .

3.1 Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chloro-6,7-dimethylquinoline with cyclohexanone in the presence of reducing agents such as sodium borohydride. The reaction conditions are critical for obtaining high yields and purity .

3.2 Biological Assays

Various assays have been employed to evaluate the biological activity of this compound:

Assay Type Description Findings
AntibacterialTested against Gram-positive and Gram-negative bacteriaExhibited significant inhibitory effects on bacterial growth
AntifungalEvaluated against common fungal strainsShowed promising antifungal activity
CytotoxicityAssessed on cancer cell linesIndicated dose-dependent cytotoxic effects

4.1 Anticancer Activity

A specific study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation at concentrations ranging from 10 to 50 µM, with notable selectivity towards certain cancer types .

4.2 Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

5. Conclusion and Future Directions

This compound presents a compelling case for further research due to its diverse biological activities and structural uniqueness. Future studies should focus on:

  • Mechanistic studies to elucidate the pathways through which this compound exerts its biological effects.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced efficacy and reduced toxicity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s closest analogs include indole-based cyclohexanamine derivatives (Table 1). Key differences arise from the heterocyclic core (quinoline vs. indole) and substituent positions:

Table 1: Structural and Spectral Comparison with Indole Analogs

Compound Name Core Substituents Yield Key 1H NMR Signals (ppm) Key 13C NMR Signals (ppm)
Target Compound (Quinoline) Quinoline 2-Cl, 6,7-diMe N/A Not reported Not reported
N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine (5b) Indole 5-Cl 45% 8.62, 6.98–6.74 134.7, 128.1, 125.1
N-((5-Methyl-1H-indol-3-yl)methyl)cyclohexanamine (5c) Indole 5-Me 45% 8.16, 7.42–7.03 134.6, 128.8, 127.2
1-(6-Chloro-1H-indol-3-yl)-N-(cyclohexylmethyl)methanamine (5d) Indole 6-Cl 36% 8.38, 7.54–7.08 136.7, 128.0, 125.7

Key Observations:

  • Heterocyclic Core: Quinoline’s electron-deficient nature (due to the pyridine-like nitrogen) contrasts with indole’s electron-rich system. This difference may alter binding to biological targets or catalytic sites.
  • Methyl Groups: The 6,7-dimethyl groups on quinoline may enhance lipophilicity and metabolic stability compared to single methyl/chloro substituents on indole analogs .

Physicochemical and Spectral Properties

  • NMR Trends: Indole derivatives (5b–5d) exhibit aromatic proton signals between 6.74–8.62 ppm, consistent with indole’s π-electron system. Quinoline’s protons are expected further downfield (e.g., H2 and H8 in quinoline typically resonate at ~8.5–9.5 ppm), but experimental data for the target compound is lacking.
  • Yield and Synthetic Challenges: The lower yield of 5d (36%) compared to 5b and 5c (45%) suggests steric or electronic challenges in introducing substituents at specific indole positions. The target compound’s synthesis may face similar hurdles due to its 6,7-dimethyl groups .

Comparison with 4,4'-Methylenebiscyclohexanamine

The bis-cyclohexanamine derivative (CAS 1761-71-3) lacks an aromatic core, favoring aliphatic flexibility. This structural divergence implies distinct applications:

  • Target Compound: Likely suited for targeting aromatic-binding pockets (e.g., enzymes, receptors).
  • 4,4'-Methylenebiscyclohexanamine: May serve as a crosslinker or polymer precursor due to its dual amine groups.

Q & A

Basic: What are the recommended synthetic routes for N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves:

  • Step 1: Preparation of the quinoline core via Skraup or Friedländer condensation, introducing chloro and methyl substituents at positions 2, 6, and 6.
  • Step 2: Functionalization at the 3-position via reductive amination or nucleophilic substitution using cyclohexanamine.
  • Optimization Tips:
    • Use anhydrous conditions and catalysts like NaBH3_3CN for reductive amination to minimize side reactions .
    • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
    • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity intermediates.

Basic: How should researchers characterize this compound’s structure and purity?

Methodological Answer:
Employ a multi-technique approach:

  • NMR Spectroscopy:
    • 1^1H and 13^13C NMR to confirm substitution patterns (e.g., chloro and methyl groups on quinoline, cyclohexane ring conformation).
    • Compare chemical shifts with NIST Chemistry WebBook data for analogous quinoline derivatives .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • Elemental Analysis:
    • Validate %C, %H, %N against theoretical values (tolerance ±0.3%).

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:
Address discrepancies systematically:

  • Step 1: Re-examine experimental conditions (e.g., solvent effects, temperature) that may shift NMR peaks.
  • Step 2: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with observed data.
  • Step 3: Cross-validate with alternative techniques (e.g., X-ray crystallography for absolute configuration).
  • Example: If a methyl group’s 13^13C NMR signal deviates from predictions, check for steric hindrance or crystal packing effects .

Advanced: What strategies are critical for designing in vitro assays to evaluate biological activity?

Methodological Answer:
Design considerations include:

  • Target Selection: Prioritize receptors/enzymes with structural homology to quinoline-binding proteins (e.g., kinase inhibitors).
  • Dose-Response Curves: Test concentrations from 1 nM to 100 μM to determine IC50_{50}/EC50_{50}.
  • Controls: Use positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO <0.1%).
  • Data Reproducibility: Perform triplicate runs and statistical analysis (e.g., ANOVA with post-hoc tests).
  • Reference: Similar quinazolinone derivatives showed dose-dependent activity in kinase assays, guiding assay design .

Advanced: How can the compound’s physicochemical stability be evaluated under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Conditions: Store aliquots at -20°C, 4°C, and 25°C with controlled humidity (40–60% RH).
  • Analysis:
    • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 0, 1, 3, and 6 months.
    • Detect hydrolysis or oxidation products using LC-MS.
  • Key Metrics:
    • ≥95% purity retention at -20°C indicates long-term stability.
    • NIST data on cyclohexanamine derivatives suggests sensitivity to light; use amber vials .

Advanced: What computational methods are suitable for predicting binding affinity or pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 isoforms).
  • ADMET Prediction:
    • SwissADME for logP, bioavailability, and blood-brain barrier permeability.
    • ProTox-II for toxicity endpoints (e.g., hepatotoxicity).
  • Validation: Compare predictions with experimental data from structurally related quinoline compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.